molecular formula C11H21ClN2O2 B2806353 Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 2095192-09-7

Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No. B2806353
CAS RN: 2095192-09-7
M. Wt: 248.75
InChI Key: XGKKKCQEYSLZAJ-ZXKHYXLDSA-N
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Description

Tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909288-65-8 . It has a molecular weight of 274.79 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H22N2O2.ClH/c1-8-9(7-14)11-6-5-10(8)15(11)12(16)17-13(2,3)4;/h9-11H,1,5-7,14H2,2-4H3;1H/t9-,10+,11-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Glutamic Acid Analogues

Research by Hart and Rapoport (1999) demonstrates the synthesis of a glutamic acid analogue from L-serine, involving the formation of a [2.2.1] ring system and stereospecific reduction leading to a single protected glutamate analogue. This process illustrates the compound's role in creating structurally complex amino acids for biochemical studies (Hart & Rapoport, 1999).

Chirospecific Synthesis of Amino Acids

Campbell and Rapoport (1996) reported a chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids, highlighting the compound's importance in generating peptidomimetics as conformational probes. This method shows the utility of the compound in synthesizing chiral amino acid homologues, furthering the study of protein structure and function (Campbell & Rapoport, 1996).

Asymmetric Synthesis of Amino Acid Derivatives

Buñuel et al. (2001) described an asymmetric synthesis route for enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, showcasing the compound's versatility in creating β-functionalised proline analogues. This synthesis pathway is crucial for developing L-aspartic acid and L-norleucine analogues, illustrating the compound's broad applicability in medicinal chemistry and drug discovery (Buñuel et al., 2001).

Scalable Synthesis for Drug Development

Maton et al. (2010) described an efficient scalable route to synthesize the enantiomerically pure compound, improving upon original methods by starting from commercially available chiral lactone. This approach highlights the compound's significance in the large-scale production of pharmaceutical intermediates, demonstrating its potential for broad industrial application (Maton et al., 2010).

Conformational Analysis and Molecular Structure

Studies like those conducted by Moriguchi et al. (2014) focus on the molecular structure of related cyclic amino acid esters, providing insights into the compound's conformational properties and potential for creating novel molecular scaffolds in drug design (Moriguchi et al., 2014).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKKCQEYSLZAJ-ZXKHYXLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl rac-(1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

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